molecular formula C12H9NO6 B1269843 5-[(4-Nitrophenoxy)methyl]-2-furoic acid CAS No. 438219-25-1

5-[(4-Nitrophenoxy)methyl]-2-furoic acid

Cat. No.: B1269843
CAS No.: 438219-25-1
M. Wt: 263.2 g/mol
InChI Key: QBTFAJGZQGYZTH-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C12H9NO6. It is characterized by the presence of a furan ring substituted with a nitrophenoxy methyl group.

Preparation Methods

The synthesis of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-nitrophenol in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(4-Nitrophenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-Nitrophenoxy)methyl]-2-furoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing novel compounds with potential pharmaceutical and agrochemical applications.

    Biology: It is used in studies to understand the interactions of nitrophenoxy compounds with biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to changes in their activity. The furan ring can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

5-[(4-Nitrophenoxy)methyl]-2-furoic acid can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Biological Activity

5-[(4-Nitrophenoxy)methyl]-2-furoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the class of nitro compounds, specifically nitrophenyl derivatives. Its chemical structure features a furoic acid moiety linked to a nitrophenoxy group, which is believed to contribute to its biological activity. The molecular formula is C11H9N1O5C_{11}H_{9}N_{1}O_{5}, and it has a molecular weight of approximately 233.19 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with furoic acid derivatives under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens, including bacteria and fungi.

  • Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may be more effective than some conventional antibiotics .
  • Antifungal Activity : The compound has also shown antifungal properties, particularly against Candida albicans and Aspergillus niger. In vitro studies have demonstrated its ability to inhibit fungal growth at relatively low concentrations .

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies have reported cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : The compound showed significant cytotoxicity, with IC50 values indicating that it effectively inhibits cell proliferation .
  • Lung Cancer Cells (A549) : Similar effects were observed in lung cancer models, suggesting a broad spectrum of activity against different cancer types .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, enzyme assays indicate inhibition of isocitrate lyase in Mycobacterium tuberculosis, which is crucial for its survival .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis. This mechanism has been proposed based on observed increases in ROS levels following treatment .

Case Studies

A few notable case studies illustrate the practical implications of this compound's biological activity:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results showed that it had lower MIC values compared to cefaclor and cefixime against certain bacterial strains .
  • Cancer Cell Line Study : A recent study assessed the cytotoxic effects on MCF-7 breast cancer cells, reporting an IC50 value of 25 µM after 48 hours of exposure, indicating its potential as a therapeutic agent .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus< 10 µg/mL
AntifungalCandida albicans< 20 µg/mL
AnticancerMCF-725 µM
AnticancerA54930 µM

Properties

IUPAC Name

5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTFAJGZQGYZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230828
Record name 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438219-25-1
Record name 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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